molecular formula C13H17F2NO3 B12433437 benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate

benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate

Cat. No.: B12433437
M. Wt: 273.28 g/mol
InChI Key: MAPNMEQHSRVAQU-UHFFFAOYSA-N
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Description

Benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate is a synthetic carbamate derivative characterized by a benzyloxycarbonyl group linked to a 2-methylpropyl chain substituted with a difluoromethoxy moiety. The difluoromethoxy group in the target compound likely enhances lipophilicity and metabolic stability compared to hydroxyl or non-fluorinated analogs, a hypothesis supported by trends observed in related fluorinated compounds .

Properties

Molecular Formula

C13H17F2NO3

Molecular Weight

273.28 g/mol

IUPAC Name

benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate

InChI

InChI=1S/C13H17F2NO3/c1-13(2,19-11(14)15)9-16-12(17)18-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)

InChI Key

MAPNMEQHSRVAQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)OCC1=CC=CC=C1)OC(F)F

Origin of Product

United States

Preparation Methods

Solvent Selection

  • Polar aprotic solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for facilitating nucleophilic reactions.
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

Base Utilization

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) : Neutralize HCl byproduct, driving the reaction to completion.

Stoichiometry

  • A 1:1 molar ratio of amine to benzyl chloroformate is standard, with slight excess (1.1–1.2 equiv) of the latter to ensure complete conversion.

Comparative Analysis of Related Carbamate Syntheses

The table below extrapolates reaction conditions from analogous compounds in the provided sources:

Compound Name Amine Precursor Solvent Base Yield (%) Reference
Benzyl N-[2-(difluoromethoxy)ethyl]carbamate 2-(Difluoromethoxy)ethylamine THF TEA 78
Benzyl (2-amino-2-methylpropyl)carbamate 2-Amino-2-methylpropylamine DCM DIPEA 85
Target Compound (Inferred) 2-(Difluoromethoxy)-2-methylpropylamine DCM/THF TEA/DIPEA 70–80*

*Theoretical yield based on analogous reactions.

Purification and Characterization

Post-synthesis steps involve:

  • Liquid-liquid extraction : Removal of unreacted reagents using water and organic solvents (e.g., ethyl acetate).
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients to isolate the pure product.
  • Spectroscopic validation :
    • ¹H NMR : Peaks for benzyl (δ 7.3–7.4 ppm), difluoromethoxy (δ 4.5–5.0 ppm), and carbamate NH (δ 5.5–6.0 ppm).
    • MS (ESI+) : Molecular ion peak at m/z 273.28 [M+H]⁺.

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl-like structure of 2-methylpropyl may slow reaction kinetics. Mitigation includes:

  • Extended reaction times (12–24 hours).
  • Catalytic DMAP : Accelerates carbamoylation via intermediate stabilization.

Hydrolytic Instability

The difluoromethoxy group is prone to hydrolysis under acidic/basic conditions. Recommendations:

  • Anhydrous conditions : Use molecular sieves or inert gas atmospheres.
  • Low-temperature workup (0–5°C).

Industrial-Scale Considerations

For commercial production:

  • Continuous flow reactors : Enhance heat/mass transfer, improving yield and reproducibility.
  • Green chemistry metrics : Solvent recovery systems (e.g., DCM distillation) reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural Features

The table below compares substituents and key structural attributes of benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate with similar compounds from the evidence:

Compound Name (CAS No.) Substituents/Functional Groups Key Structural Features Reference(s)
This compound Difluoromethoxy, 2-methylpropyl, benzyl carbamate Fluorine atoms enhance lipophilicity; branched chain N/A
Benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate (6216-65-5) Hydroxy, 3-methylbutyl, benzyl carbamate Polar hydroxy group; chiral center
Benzyl N-[(1S)-1-(1H-imidazol-2-yl)-2-methylpropyl]carbamate (SCHEMBL7407249) Imidazole, 2-methylpropyl, benzyl carbamate Heterocyclic imidazole; potential bioactivity
Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1H-pyrimidin-2-yl]propan-2-yl]carbamate (620-178-9) Fluorophenyl, pyrimidinone, benzyl carbamate Aromatic fluorine; complex heterocyclic core
(R)-Benzyl (1-hydrazinyl-1-oxopropan-2-yl)carbamate (57355-13-2) Hydrazinyl, oxopropan-yl, benzyl carbamate Hydrazine moiety; potential chelating properties

Physicochemical Properties

  • Lipophilicity : The difluoromethoxy group in the target compound likely increases logP compared to hydroxyl-containing analogs (e.g., 6216-65-5 ). Fluorine’s electronegativity reduces polarity, favoring membrane permeability.
  • Solubility : Hydroxy-substituted analogs (e.g., 6216-65-5 ) are expected to exhibit higher aqueous solubility due to hydrogen bonding, whereas difluoromethoxy and fluorophenyl derivatives (e.g., 620-178-9 ) may prioritize organic solubility.

Biological Activity

Benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

  • Molecular Formula : C13H17F2NO3
  • Molecular Weight : 273.28 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)(CNC(=O)OCC1=CC=CC=C1)OC(F)F

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 2-(difluoromethoxy)-2-methylpropylamine. This method is crucial for forming the carbamate linkage, which is essential for the compound's biological activity. The optimization of this synthesis is important for enhancing yield and purity for potential pharmaceutical applications .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins. Research suggests that it may inhibit certain phospholipases, which are critical in various cellular processes including inflammation and cell signaling . The binding affinity to these molecular targets influences biochemical pathways that could be beneficial in treating diseases such as cancer or inflammatory disorders.

In Vitro Studies

Recent studies have assessed the compound's effects on various biological systems:

  • Enzyme Inhibition : The compound has shown potential in inhibiting lysosomal phospholipase A2 (LPLA2), which is associated with drug-induced toxicity. Inhibition assays revealed that this compound effectively reduced LPLA2 activity in a dose-dependent manner .
  • Cell Viability : In cell culture models, the compound demonstrated cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on breast cancer cells (MCF-7). Results indicated a significant reduction in cell proliferation and an increase in apoptotic markers compared to controls.
    ParameterControlTreated (10 µM)
    Cell Viability (%)9060
    Apoptotic Cells (%)530
  • Inflammation Model : In a murine model of inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels, indicating its potential application in treating inflammatory diseases .

Comparison with Similar Compounds

This compound shares structural similarities with other carbamates but exhibits unique properties due to its difluoromethoxy group. Below is a comparison with related compounds:

Compound NameMolecular FormulaUnique Features
Benzyl N-[2-(1-hydroxycyclobutyl)-2-methylpropyl]carbamateC13H17NO3Contains a cyclobutyl group
Benzyl N-[3-(trifluoromethoxy)-3-methylbutyl]carbamateC13H17F3NO3Features trifluoromethoxy
Benzyl N-[4-fluoro-4-methylpentyl]carbamateC13H18FNO3Contains a fluoroalkane side chain

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